molecular formula C23H20FN3O3S2 B2787463 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 900134-70-5

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2787463
CAS No.: 900134-70-5
M. Wt: 469.55
InChI Key: GKVKYUKBPLIPKH-JMIUGGIZSA-N
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Description

This compound is a hybrid molecule featuring a 5-fluoroindole moiety linked via an ethyl chain to a modified thiazolidinone core. The thiazolidinone ring is substituted at the 5-position with a (4-methoxyphenyl)methylidene group in the Z-configuration, along with a 2-sulfanylidene (thioxo) and 4-oxo functional group. The structure combines electron-rich aromatic systems (indole and methoxyphenyl) with a heterocyclic scaffold known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-30-17-5-2-14(3-6-17)10-20-22(29)27(23(31)32-20)13-21(28)25-9-8-15-12-26-19-7-4-16(24)11-18(15)19/h2-7,10-12,26H,8-9,13H2,1H3,(H,25,28)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVKYUKBPLIPKH-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring is synthesized through Fischer indole synthesis or other methods.

    Thiazolidinone Ring Formation: The thiazolidinone ring is formed by reacting a thioamide with a carbonyl compound under acidic or basic conditions.

    Coupling Reactions: The indole and thiazolidinone intermediates are coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the indole and thiazolidinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound exhibits potential as an antimicrobial and anticancer agent. Studies have shown that thiazolidinone derivatives can inhibit the growth of certain bacteria and cancer cells.

Medicine

In medicine, the compound is being investigated for its anti-inflammatory properties. It may serve as a lead compound for developing new anti-inflammatory drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the thiazolidinone ring can modulate biological pathways. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 4-methoxyphenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets (e.g., COX-2 or kinase ATP sites), while the 5-fluoroindole-ethyl chain improves solubility and target recognition .
  • Bioactivity Clustering: Molecular networking () suggests the target compound would cluster with other thiazolidinones in mass spectrometry datasets, aiding dereplication but requiring functional assays to confirm unique activity .

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation of the indole-ethylamine moiety with a thiazolidinone precursor. For example, analogous compounds are synthesized via Knoevenagel condensation to form the (Z)-configured benzylidene-thiazolidinone core, followed by coupling with the fluorinated indole-ethylacetamide group using carbodiimide-mediated amidation . Critical steps require precise temperature control (e.g., reflux in acetic acid) and catalysts like palladium on carbon for hydrogenation . Yield optimization often involves adjusting solvent polarity (DMF vs. ethanol) and stoichiometric ratios of intermediates.

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Characterization relies on:

  • NMR : 1H^1H and 13C^13C NMR to confirm regiochemistry of the indole and thiazolidinone moieties. For example, the (Z)-configuration of the benzylidene group is verified by coupling constants (J=1012HzJ = 10–12 \, \text{Hz}) in olefinic protons .
  • MS : High-resolution mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the thiazolidinone ring and indole orientation .

Q. What preliminary biological activities have been reported for structurally similar compounds?

Analogous fluorinated indole-thiazolidinone hybrids exhibit antimicrobial (MIC = 2–8 µg/mL against S. aureus) and anticancer activity (IC50_{50} = 5–20 µM in breast cancer cell lines) . These effects are attributed to interactions with DNA topoisomerase II and tubulin polymerization inhibition .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Molecular dynamics simulations and QSAR models predict solubility and metabolic stability. For instance:

  • LogP : The 4-methoxyphenyl group reduces hydrophobicity (predicted LogP = 2.8 vs. 3.5 for chloro analogs) .
  • Metabolism : CYP3A4-mediated demethylation of the methoxy group is a major metabolic pathway, which can be mitigated by introducing electron-withdrawing substituents .

Q. What experimental strategies resolve contradictions in reported biological data across analogs?

Discrepancies in IC50_{50} values (e.g., 5 vs. 20 µM) may arise from assay variability (MTT vs. ATP-based viability tests) or cell-line-specific target expression. Standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and orthogonal assays (e.g., Western blotting for target validation) are recommended .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

SAR analysis of analogs reveals:

ModificationEffect on Activity
Fluorine at indole C5Enhances DNA intercalation (∆IC50_{50} = −40%)
Methoxy vs. ethoxy on benzylideneMethoxy improves solubility but reduces tubulin binding affinity
Focus on replacing the sulfanylidene group with sulfonamide or carbonyl may enhance kinase selectivity .

Q. What in vivo experimental designs are appropriate for evaluating therapeutic potential?

  • Pharmacokinetics : Administer 10 mg/kg IV/orally in rodent models; monitor plasma half-life (expected t1/2_{1/2} = 4–6 h) and brain penetration (logBB > 0.3) .
  • Efficacy : Xenograft models (e.g., MDA-MB-231 tumors) with biweekly dosing (20 mg/kg) and PET imaging for tumor regression .

Methodological Considerations

Q. How to address low synthetic yields in the final coupling step?

  • Optimization : Use HOBt/DMAP additives to suppress racemization during amidation .
  • Purification : Gradient HPLC (C18 column, 30→80% acetonitrile/water) resolves diastereomers .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Target identification : CRISPR-Cas9 knockout screens combined with thermal proteome profiling (TPP) .
  • Pathway analysis : RNA-seq to map transcriptional changes (e.g., apoptosis markers like Bax/Bcl-2 ratio) .

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